2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
“2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .Scientific Research Applications
Fluorescence Switching and pH Sensors
Imidazo[1,5-a]pyridinium ions, closely related to the chemical structure of interest, have been identified as highly emissive and water-soluble fluorophores. They are synthesized through an efficient three-component coupling reaction. Their emission properties significantly change based on the synthetic modifications of groups conjugated to their polyheterocyclic core. These compounds demonstrate distinct de-excitation pathways leading to fluorescence turn-on or ratiometric responses to pH changes, highlighting their potential as pH sensors with dual emission pathways (Hutt et al., 2012).
Imaging Agents for Alzheimer’s Disease
Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques in human Alzheimer's Disease (AD) cortical tissues. Such compounds, including analogs of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine, offer potential utility as radioligands for amyloid plaque imaging in the brain of AD patients, indicating their importance in developing diagnostic tools for neurodegenerative disorders (Zeng et al., 2006).
Regioselective Fluorination
The regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, which can be considered structurally similar to the compound , showcases the adaptability of such frameworks for fluorination. This process utilizes Selectfluor as the fluorinating agent in aqueous conditions, resulting in moderate to good yields. This highlights the versatility of imidazo[1,2-a]pyridines in chemical synthesis, particularly in electrophilic fluorination processes (Liu et al., 2015).
Fluorescent Membrane Probes
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and investigated for their suitability as cell membrane probes. These compounds, owing to their compact shape and remarkable photophysical properties, are excellent candidates for studying membrane dynamics, hydration, and fluidity. This research underscores the potential of imidazo[1,5-a]pyridine scaffolds in biological imaging and monitoring cellular health (Renno et al., 2022).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
It has been reported that imidazole derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against certain cell lines . This suggests that this compound might have similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action might be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine are largely influenced by its imidazole moiety. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-fluoro-6-(2-methylimidazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDIKOHUALQRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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